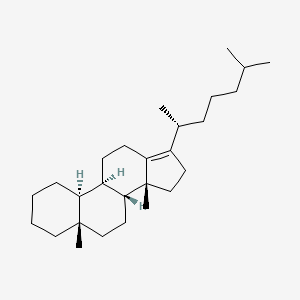

20R 13(17)-Diacholestene

Description

20R 13(17)-Diacholestene is a rearranged sterene characterized by its stereochemistry at C20 (R configuration) and a double bond at the C13(17) position. This compound is part of the diasterene family, which includes steroids that have undergone backbone rearrangement during diagenesis. It is widely recognized as a biomarker in geochemical studies, providing insights into organic matter maturity, depositional environments, and thermal history . Identification relies on gas chromatography-mass spectrometry (GC-MS), where its retention time and mass spectral patterns (e.g., m/z 257 for diasterenes) distinguish it from regular steranes . Commercial standards (e.g., CAS 82079-08-1) are available for precise calibration .

Properties

IUPAC Name |

(5S,8R,9R,10S,14R)-5,14-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-20,22-23,25H,6-18H2,1-5H3/t20-,22-,23+,25-,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCFWXCCRMONIJ-NKEYDFRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1=C2CCC3C4CCCCC4(CCC3C2(CC1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1=C2CC[C@@H]3[C@@H]4CCCC[C@]4(CC[C@H]3[C@]2(CC1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20R 13(17)-Diacholestene typically involves multiple steps starting from cholesterol. The process includes selective oxidation, reduction, and rearrangement reactions to achieve the desired stereochemistry and double bond placement. Key steps may involve the use of reagents such as chromium trioxide for oxidation and lithium aluminum hydride for reduction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxo derivatives. Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms. Reagents like lithium aluminum hydride are often used.

Substitution: The compound can participate in substitution reactions, particularly at the allylic positions. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of light or heat.

Major Products:

Oxidation: Formation of 20-oxo derivatives.

Reduction: Formation of fully hydrogenated steroids.

Substitution: Formation of halogenated steroids.

Scientific Research Applications

20R 13(17)-Diacholestene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex steroidal molecules.

Biology: Studied for its role in cell membrane structure and function.

Industry: Used in the synthesis of steroidal hormones and other biologically active compounds.

Mechanism of Action

The mechanism of action of 20R 13(17)-Diacholestene involves its interaction with specific molecular targets such as steroid receptors. It can modulate the activity of these receptors, influencing various biological pathways. The compound’s effects are mediated through its binding to these receptors, altering gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: 20R vs. 20S Diacholestenes

The 20R and 20S epimers of 13(17)-diacholestene differ in their stereochemistry at C20. In GC-MS analyses, the 20R isomer typically elutes later than the 20S isomer due to subtle differences in molecular conformation . For example, in fossil biomarker studies, the 20R isomer (peak B) was detected with a higher relative abundance compared to the 20S isomer (peak A), as shown in Table 1 .

Table 1: Relative Abundance of Diacholestene Isomers in a Fossil Biomarker Study

| Compound | Peak Area (arbitrary units) | Reference ID |

|---|---|---|

| 10α,∆13(17) diacholestene 20S (Peak A) | 203 | |

| 10α,∆13(17) diacholestene 20R (Peak B) | 230 |

The 20R/20S ratio increases with thermal maturity, serving as a proxy for assessing organic matter diagenesis .

Alkylated Derivatives: 24-Methyl and 24-Ethyldiacholestenes

Alkylation at C24 introduces structural diversity. For instance, 24-methyldiacholestenes and 24-ethyldiacholestenes exhibit distinct retention times and mass spectral features. In a study of Nigerian oil shales, 24-ethyldiacholestenes were more abundant than their methylated counterparts, reflecting input from higher plant-derived organic matter .

Table 2: Geochemical Proxies for Diacholestene Derivatives

Comparison with Regular Steranes

Regular steranes (e.g., 5α,14α,17α-cholestane) lack the backbone rearrangement seen in diasterenes. Diasterenes are more resistant to thermal degradation, making them prevalent in mature samples. For example, in Lokpanta oil shales, diasterenes dominated over steranes, highlighting their stability under high thermal stress .

Paleoenvironmental Reconstruction

20R 13(17)-Diacholestene and its derivatives are critical for reconstructing depositional environments. High diasterane/sterane ratios (e.g., >0.5) correlate with oxic conditions and clay-rich sediments, as observed in Permian lacustrine shales from China .

Thermal Maturity Assessment

The isomerization of 20R to 20S diacholestenes is temperature-dependent. In the Paris Basin, increasing (20S)-diacholestene/(20R)-diacholestene ratios with depth aligned with elevated vitrinite reflectance values, confirming their utility as maturity markers .

Diagenetic Pathways

Laboratory simulations demonstrate that cholestanol rearranges to this compound under acidic conditions, mimicking natural diagenesis. This reaction underscores the compound’s origin from sterol precursors in early sedimentary environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.